molecular formula C17H13BrN4OS B5036160 6-(4-Bromophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

6-(4-Bromophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B5036160
M. Wt: 401.3 g/mol
InChI Key: MMSXDCFXRYWFNY-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least two different elements as members of their rings. The presence of bromine, sulfur, and nitrogen atoms in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl derivatives and triazino compounds. The reaction conditions usually require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

6-(4-Bromophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

6-(4-bromophenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4OS/c1-24-17-20-16-14(21-22-17)12-4-2-3-5-13(12)19-15(23-16)10-6-8-11(18)9-7-10/h2-9,15,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSXDCFXRYWFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)Br)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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